molecular formula C15H21NO3 B1399115 Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate CAS No. 1496563-72-4

Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate

Cat. No. B1399115
CAS RN: 1496563-72-4
M. Wt: 263.33 g/mol
InChI Key: WSJISQHQKOBFGQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate, or M2ACPP, is an organic compound that has a wide range of applications in scientific research. It is a cyclic amide, which is a type of amide that contains a ring structure. M2ACPP has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry.

Scientific Research Applications

Enantioseparation and Chiral Analysis

Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate and its derivatives are often subjects of studies focused on enantioseparation and chiral analysis. For instance, research on the enantioseparation of three constitutional isomeric 2-(methylphenyl)propanoic acids through countercurrent chromatography highlights the compound's relevance in stereochemical studies. The research demonstrates the impact of methyl group positioning on benzene rings for enantioseparation, showing the significance of steric hindrance on enantiorecognition and the importance of this compound in understanding chiral recognition mechanisms (Yang Jin et al., 2020).

Medicinal Chemistry and Drug Synthesis

Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate also plays a crucial role in the synthesis of pharmaceutical compounds. A notable example includes the novel asymmetric synthesis of (S)-Esmolol using a hydrolytic kinetic resolution method, highlighting its application in creating beta-blockers with significant therapeutic benefits (A. Narsaiah & J. Kumar, 2011). Additionally, the compound's involvement in the synthesis of Danshensu derivatives for anti-myocardial ischemia drug candidates illustrates its potential in developing treatments for heart diseases, showcasing the compound's utility in medicinal chemistry (Cun-zhu Dong et al., 2009).

Biocatalysis and Enzymatic Reactions

Research on asymmetric biocatalysis using newly isolated microorganisms to produce S-3-amino-3-phenylpropionic acid, an intermediate of S-dapoxetine, underscores the importance of methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate in developing efficient biocatalytic processes. This study demonstrates the compound's role in producing enantiopure pharmaceuticals, further illustrating its significance in biotechnological applications (Yi Li et al., 2013).

properties

IUPAC Name

methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-18-15(17)14(16)10-11-6-8-13(9-7-11)19-12-4-2-3-5-12/h6-9,12,14H,2-5,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJISQHQKOBFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OC2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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